LZY3016, a novel geldanamycin derivative, inhibits tumor growth in an MDA-MB-231 xenograft model†
RSC Advances Pub Date: 2023-05-03 DOI: 10.1039/D3RA02131A
Abstract
A novel geldanamycin derivative LZY3016 was synthesized as an antitumor agent. Compound LZY3016 exhibited potent anti-proliferation activity toward MDA-MB-231 (IC50 = 0.06 μM), which was more effective than positive drug 17-AAG. In vivo hepatotoxicity assay displayed that serum AST/ALT levels in LZY3016-treated mice were both significantly less than those in the geldanamycin (GA) group. LZY3016 showed potent antitumor activity in an MDA-MB-231 xenograft mouse model, suggesting LZY3016 is an up-and-coming antitumor candidate. The theoretical binding mode between LZY3016 and Hsp90 was obtained by molecular dynamics simulation.

Recommended Literature
- [1] Highly chemoselective ruthenium(ii)-catalyzed direct arylation of cyclic and N,N-dialkyl benzamides with aryl silanes†
- [2] Fourier-transform infrared and X-ray diffraction analyses of the hydration reaction of pure magnesium oxide and chemically modified magnesium oxide†
- [3] Inside front cover
- [4] A new method to realize high-throughput protein crystallization in a superconducting magnet
- [5] Dopant-driven tuning of toluene oxidation and sulfur resistance at the B-site of LaCo1−xMxO3 (M = Fe, Cr, Cu) perovskites†
- [6] Synthetic routes toward MOF nanomorphologies
- [7] Moisture effects on the electrochemical reaction and resistance switching at Ag/molybdenum oxide interfaces†
- [8] Transition metal-free synthesis of sterically hindered allylarenes from 5-hexene-2-one†
- [9] Inside front cover
- [10] The effect of temperature on hydrogen atom scavenging by ethylene in the γ-radiolysis of liquid cyclopentane

Journal Name:RSC Advances
Research Products
-
CAS no.: 131204-46-1
-
CAS no.: 15679-25-1